molecular formula C8H11N3O2 B036144 4-Amino-N,N-dimethyl-3-nitroaniline CAS No. 16293-12-2

4-Amino-N,N-dimethyl-3-nitroaniline

Cat. No. B036144
CAS RN: 16293-12-2
M. Wt: 181.19 g/mol
InChI Key: COWGRITUYIECBW-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethyl-3-nitroaniline is an aromatic intermediate . It has a linear formula of C8H11N3O2 and a molecular weight of 181.19 . It is used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for 4-Amino-N,N-dimethyl-3-nitroaniline were not found, related compounds such as N,N-Dimethyl-4,4’-azodianiline have been used in condensation reactions for the synthesis of azo-based phenylthiophene Schiff bases .


Molecular Structure Analysis

The molecular structure of 4-Amino-N,N-dimethyl-3-nitroaniline is very similar to that of 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline . These structures have N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .


Physical And Chemical Properties Analysis

4-Amino-N,N-dimethyl-3-nitroaniline has a density of 1.28 g/cm3 , a boiling point of 335.4ºC at 760 mmHg , and a melting point of 112-122 °C . Its exact mass is 181.08500 .

Scientific Research Applications

Redox Indicators

4-Amino-N,N-dimethyl-3-nitroaniline: is used as a redox indicator due to its ability to change color upon reduction or oxidation. This property is particularly useful in titrations where the endpoint involves a redox reaction. The compound’s color change provides a visual indication that the titration is complete .

Selective Oxidation Catalyst

The compound serves as a catalyst in the selective oxidation of methyl aromatics with molecular oxygen. It has shown higher catalytic activity compared to other pyridine analogues, making it valuable in the synthesis of oxygenated aromatic chemicals used in plastics, synthetic fibers, pharmaceuticals, and perfumes .

Pigment Surface Adsorption

In the field of coatings and paints, 4-Amino-N,N-dimethyl-3-nitroaniline exhibits a strong affinity for adsorption at pigment surfaces. It helps create dry films that are more resistant to yellowing than those treated with typical commodity tertiary amines .

Organocatalysis

This compound is involved in organocatalysis, where it facilitates various chemical reactions without the need for metal-based catalysts. This is particularly important in producing metal-free products for applications where trace metal ions could be problematic .

Safety and Handling Indicators

Due to its toxic nature, 4-Amino-N,N-dimethyl-3-nitroaniline is also used in safety applications. It serves as an indicator for proper handling and storage of chemicals, ensuring that safety protocols are followed to prevent exposure .

Chemical Synthesis

The compound is a building block in chemical synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its reactivity with various agents allows for the creation of a wide range of derivatives with specific properties .

Analytical Chemistry

In analytical chemistry, 4-Amino-N,N-dimethyl-3-nitroaniline is used for developing analytical methods. Its distinct chemical properties enable it to be used as a standard or reagent in the quantification and detection of other substances .

Environmental Studies

The compound’s interaction with environmental factors such as water and soil can be studied to understand its behavior and impact on the environment. This is crucial for assessing the risks associated with its use and disposal .

Safety and Hazards

4-Amino-N,N-dimethyl-3-nitroaniline is classified as acutely toxic, both orally and dermally, and can cause skin and eye irritation . It is also toxic if inhaled and may cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, or vapors .

Mechanism of Action

Target of Action

This compound is primarily used for research and development purposes

Mode of Action

It is known that nitro compounds can form charge-transfer or π complexes with aromatic hydrocarbons . This interaction could potentially influence the compound’s mode of action.

Biochemical Pathways

The biochemical pathways affected by 4-Amino-N,N-dimethyl-3-nitroaniline are currently unknown. As a nitro compound, it may potentially interact with biochemical pathways involving aromatic hydrocarbons

properties

IUPAC Name

4-N,4-N-dimethyl-2-nitrobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWGRITUYIECBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369915
Record name 4-Amino-N,N-dimethyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N,N-dimethyl-3-nitroaniline

CAS RN

16293-12-2
Record name 4-Amino-N,N-dimethyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)-2-nitroaniline
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Synthesis routes and methods

Procedure details

To a solution of N-[4-(dimethylamino)-2-nitrophenyl]acetamide obtained in step 11 above (1.0 eq) in MeOH and water was added KOH (1.5 eq) at room temperature and stirred for 5 hrs. Water was added to the reaction mixture and the organic layer was separated, dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford crude product, which, on purification by column chromatography afforded the desired N-(4-amino-3-nitrophenyl)-N,N-dimethylamine. (Yield=65%).
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